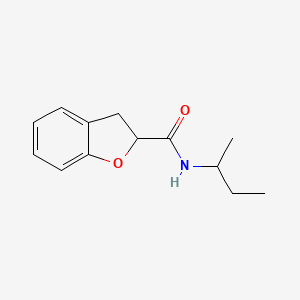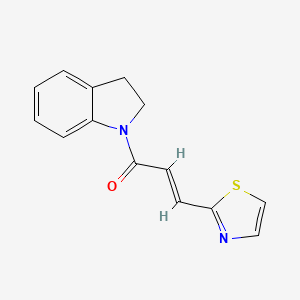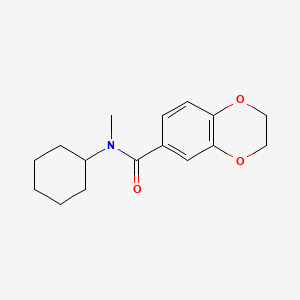![molecular formula C11H12ClN3S B7514411 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7514411.png)
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole, also known as CMET, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in cells. In particular, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This inhibition can lead to the accumulation of reactive oxygen species, which can ultimately result in cell death.
Biochemical and Physiological Effects
Studies have shown that 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole can have various biochemical and physiological effects, depending on the concentration and duration of exposure. For example, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been shown to induce apoptosis (programmed cell death) in cancer cells, while also modulating the immune system by increasing the production of cytokines. Additionally, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole in lab experiments is its relatively low cost and ease of synthesis. Additionally, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has shown promising results in various studies, indicating its potential for further research. However, one limitation of using 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole is its potential toxicity, particularly at higher concentrations. Therefore, careful consideration must be given to the concentration and duration of exposure when using 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole in lab experiments.
Orientations Futures
There are several potential future directions for research on 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole, as well as its potential applications in other fields such as agriculture and material science. Finally, more studies are needed to determine the safety and toxicity of 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole, particularly in vivo, in order to fully evaluate its potential as a therapeutic agent.
Méthodes De Synthèse
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole is synthesized through a multi-step process that involves the reaction between 2-chloroethyl sulfide and 4-methyl-1,2,4-triazole-3-thiol. The resulting product is then treated with sodium hydroxide to form 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole.
Applications De Recherche Scientifique
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been shown to have fungicidal activity against various plant pathogens, making it a potential alternative to traditional fungicides. In medicine, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been studied for its potential as an anticancer agent, as well as its ability to modulate the immune system. In material science, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been investigated for its potential use in the synthesis of new materials.
Propriétés
IUPAC Name |
3-[1-(2-chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-8(9-5-3-4-6-10(9)12)16-11-14-13-7-15(11)2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSAQAXHTKSECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)SC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7514334.png)










![N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide](/img/structure/B7514397.png)
![cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7514417.png)
